molecular formula C17H13NO3 B12560842 (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one CAS No. 184583-69-5

(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one

Cat. No.: B12560842
CAS No.: 184583-69-5
M. Wt: 279.29 g/mol
InChI Key: NVWLKGAYEZWUJZ-UHFFFAOYSA-N
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Description

(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a hydroxyphenyl group, and an imino group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-acetylindan-1-one under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one: A similar compound with slight structural variations.

    4-Hydroxybenzaldehyde derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

184583-69-5

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-acetyl-3-(4-hydroxyphenyl)iminoinden-1-one

InChI

InChI=1S/C17H13NO3/c1-10(19)15-16(18-11-6-8-12(20)9-7-11)13-4-2-3-5-14(13)17(15)21/h2-9,15,20H,1H3

InChI Key

NVWLKGAYEZWUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=NC2=CC=C(C=C2)O)C3=CC=CC=C3C1=O

Origin of Product

United States

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